molecular formula C18H30 B14427321 4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-65-7

4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)

Cat. No.: B14427321
CAS No.: 80060-65-7
M. Wt: 246.4 g/mol
InChI Key: CJCVXCVWPHSXTG-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-1,1’-bi(bicyclo[222]octane) is a unique compound characterized by its bicyclic structure, which consists of two fused bicyclo[222]octane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst. This process yields an oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above provides a foundation for potential large-scale production, given the appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo-substituted derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the bicyclic structure.

Common Reagents and Conditions:

    Oxidizing Agents: Transition metal catalysts are commonly used in oxidation reactions.

    Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction.

    Nucleophiles: Various nucleophiles can be employed in substitution reactions, depending on the desired functional group.

Major Products: The major products formed from these reactions include oxo-substituted bicyclo[2.2.2]octane derivatives, hydrogenated forms, and various substituted derivatives .

Scientific Research Applications

4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its stable bicyclic structure. The compound can act as a scaffold for binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved depend on the specific functional groups attached to the bicyclic core .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the design of bioactive molecules and materials .

Properties

CAS No.

80060-65-7

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

1-methyl-4-(4-methyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane

InChI

InChI=1S/C18H30/c1-15-3-9-17(10-4-15,11-5-15)18-12-6-16(2,7-13-18)8-14-18/h3-14H2,1-2H3

InChI Key

CJCVXCVWPHSXTG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)C

Origin of Product

United States

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